molecular formula C6H10BrN3S B2512410 4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide CAS No. 2260936-36-3

4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide

Cat. No.: B2512410
CAS No.: 2260936-36-3
M. Wt: 236.13
InChI Key: JBSGQZFRORYQRD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide is a bicyclic heterocyclic compound featuring a partially hydrogenated thiazolo[4,5-b]pyridine core. The molecule consists of a fused thiazole and pyridine ring system, with the pyridine ring reduced to a tetrahydro form (4,5,6,7-tetrahydro). The hydrobromide salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Key characteristics:

  • Molecular Formula: C₆H₉N₃S·HBr (base structure confirmed via CAS 13575-41-2 for the free amine; hydrobromide salt referenced in product listings ).
  • Synthesis: Non-isolated intermediates in similar thiazolo-pyridine syntheses suggest condensation reactions involving thiourea or substituted amines under microwave irradiation or green chemistry conditions .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S.BrH/c7-6-9-5-4(10-6)2-1-3-8-5;/h8H,1-3H2,(H2,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSGQZFRORYQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(S2)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate thiazole and pyridine precursors. One common method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar cyclization reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Anticancer Activity

Research indicates that derivatives of thiazolo[4,5-b]pyridine exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.

CompoundCancer TypeIC50 (µM)Reference
4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amineA549 (Lung)15.0
4,5-Dihydro-thiazolo[4,5-b]pyridine derivativeMCF-7 (Breast)10.0

Neuropharmacological Applications

The compound has been studied for its potential neuroprotective effects. It may play a role in modulating neurotransmitter systems and could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of ActionEffect
Inhibition of acetylcholinesteraseIncreases acetylcholine levels
Modulation of dopamine receptorsPotential to alleviate symptoms of Parkinson's disease

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics.

Pathogen TypeActivityReference
Gram-positive bacteriaModerate inhibition
Gram-negative bacteriaSignificant inhibition

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of 4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine against various cancer cell lines demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested in animal models of neurodegeneration. The results showed that it could reduce neuronal loss and improve cognitive function in models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of thiazolo-pyridine derivatives. Key analogs include:

Compound Name Substituents/Ring Modifications Molecular Formula Key Properties/Applications
5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine Methyl group at position 5; [5,4-c] ring junction C₇H₁₁N₃S - Melting Point: 195°C
- Pharmaceutical intermediate (e.g., edoxaban impurity)
- Higher lipophilicity (LogP: ~1.2) vs. parent compound
5-Ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine Ethyl group at position 5 C₈H₁₃N₃S - Enhanced steric bulk compared to methyl analog
- Potential for modified pharmacokinetics
Thiazolo[4,5-b]pyridin-2-amine Fully aromatic pyridine ring C₆H₅N₃S - Higher melting point (118.1°C) and boiling point (329°C)
- Reduced solubility due to aromaticity
5,6,6-Trimethyl-4,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-amine Three methyl groups C₉H₁₅N₃S - Increased complexity (molecular weight: 197.3 g/mol)
- Potential for improved metabolic stability

Physicochemical Properties

  • Hydrogen Bonding : The hydrobromide salt of the parent compound exhibits higher polarity (PSA: ~80.77 Ų) compared to alkyl-substituted analogs (e.g., 5-methyl derivative: PSA ~80.77 Ų) .
  • Solubility : Hydrobromide salts generally improve aqueous solubility, critical for drug formulation. For example, the free amine (CAS 97817-23-7) has a density of 1.323 g/cm³, while salts like dihydrobromide forms are discontinued but were historically used in pharmaceutical intermediates .
  • Thermal Stability : Aromatic thiazolo[4,5-b]pyridines (e.g., CAS 13575-41-2) exhibit higher boiling points (329°C) than hydrogenated analogs (e.g., 5-methyl derivative: 353.2°C at 760 mmHg) .

Biological Activity

4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine; hydrobromide is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique thiazolo-pyridine structure that is significant for its biological interactions. The presence of both thiazole and pyridine rings contributes to its pharmacological properties.

The biological activity of 4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine is primarily attributed to its interaction with various molecular targets:

  • Histamine Receptors : It acts as an antagonist at histamine H3 receptors, modulating histamine levels and exhibiting anti-inflammatory effects.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to inflammation and cancer progression.

Antimicrobial Activity

Research indicates that compounds within the thiazolo-pyridine class exhibit significant antimicrobial properties. For instance:

  • Case Study : A series of derivatives demonstrated antibacterial activity comparable to standard antibiotics. The presence of electron-donating groups on the phenyl ring enhanced efficacy against various bacterial strains .

Antitumor Activity

Thiazolo-pyridine derivatives have been explored for their anticancer properties:

  • Case Study : In vitro studies revealed that certain derivatives exhibited cytotoxic activity against cancer cell lines. The structure-activity relationship analysis indicated that modifications at specific positions on the thiazole ring significantly influenced potency .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects:

  • Research Findings : In vivo studies demonstrated that derivatives effectively reduced inflammation in animal models. The mechanisms involved suppression of pro-inflammatory cytokines and inhibition of cyclooxygenase (COX) enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolo-pyridine compounds. Key findings include:

Substituent PositionEffect on ActivityExample Compound
2-positionEnhances enzyme inhibitionCompound A
4-positionIncreases cytotoxicityCompound B
5-positionModulates receptor affinityCompound C

Q & A

Q. Q1: What are the primary synthetic routes for preparing 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine derivatives, and how do reaction conditions influence yield?

A: The synthesis typically involves multi-step strategies, including:

  • Suzuki coupling for aryl substitution (e.g., using 2-fluorophenylboronic acid to introduce fluorophenyl groups) .
  • Late-stage reduction of thiazolo[4,5-b]pyridines to 2,3-dihydro derivatives via optimized BH3·NH3-mediated methods with tris(pentafluorophenyl)borane as a Lewis acid .

Key factors affecting yield and purity:

  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve coupling efficiency.
  • Catalyst systems : Pd(dppf)Cl2 for Suzuki coupling ensures regioselectivity .
  • Temperature control : Elevated temperatures (80–110°C) are critical for cyclization and reduction steps .

Example reaction:
6-Bromopyridin-2-amine + 2-fluorophenylboronic acid → 5-(2-fluorophenyl)-6-methyl[1,3]thiazolo[4,5-b]pyridine (81% yield under reflux in toluene) .

Q. Q2: How does the compound’s bicyclic structure influence its physicochemical properties and bioavailability?

A: The thiazolo[4,5-b]pyridine core exhibits:

  • Moderate lipophilicity : LogP values range from 1.59 (dihydro derivatives) to 3.17 (brominated analogs), impacting membrane permeability .
  • Water solubility : Partially saturated derivatives (e.g., 2,3-dihydro analogs) show higher solubility (173 mg/L vs. 49 mg/L for unsaturated analogs) due to reduced aromaticity .
  • Basicity : The amine group facilitates salt formation (e.g., hydrobromide salts) to enhance stability and crystallinity .

Methodological note:
LogP and solubility are determined via shake-flask assays at pH 2.3–7.4, with HPLC-UV validation .

Advanced Research Questions

Q. Q3: What strategies resolve contradictions in reported herbicidal efficacy against resistant grass weeds (e.g., ALOMY_R vs. LOLSS_R)?

A: Contradictions arise from substituent-dependent activity:

  • o-Fluorophenyl analog (7b) : 90% efficacy against ALOMY_R at 200 g/ha but weak activity on LOLSS_R .
  • Brominated analogs (13b) : Strong activity against LOLSS_R (>90% control) but higher LogP (3.17) limits crop safety .

Experimental design for validation:

  • Preemergence greenhouse trials : Apply compounds at 50–200 g/ha in wheat and soy to assess dose-dependent selectivity .
  • Resistance profiling : Compare FAT (fatty acyl-ACP thioesterase) inhibition in resistant vs. sensitive weed strains .

Q. Q4: How can the thiazolo ring’s reduction be optimized to avoid disulfide byproducts?

A: Initial hydrogenation attempts (H2/Pd-C) failed due to catalyst poisoning. An optimized protocol uses:

  • BH3·NH3 with tris(pentafluorophenyl)borane : Reduces thiazole specifically, avoiding sulfur-sulfur coupling .
  • Formic acid quenching : Prevents disulfide (18b) formation observed with tetrabutylammonium borohydride .

Q. Table 1: Reduction Conditions Comparison

ReagentConversion (%)Byproduct (%)Reference
H2/Pd-C0N/A
BH3·NH3/B(C6F5)395<1

Q. Q5: What structural modifications enhance crop selectivity while maintaining herbicidal potency?

A:

  • Halogen-free analogs (e.g., 7c) : Retain efficacy against LOLSS_R (90% control) with reduced phytotoxicity in wheat .
  • Methyl substitution : Lowers LogP (1.59 vs. 2.88 for brominated analogs), improving solubility and crop safety .

SAR insights:

  • o-Substituted phenyl groups : Critical for FAT inhibition but increase LogP.
  • Dihydrothiazoline moiety : Balances lipophilicity and target binding .

Q. Q6: How do spectroscopic techniques (NMR, LC-MS) validate synthetic intermediates and final products?

A:

  • <sup>1</sup>H NMR : Aromatic protons in thiazolo[4,5-b]pyridines appear as singlets (δ 8.23–9.25 ppm), while dihydro derivatives show multiplet patterns for saturated CH2 groups .
  • LC-MS : Monitors Suzuki coupling progress (e.g., m/z 344.91 for brominated intermediates) .

Example:
5-(2-Fluorophenyl)-6-methyl[1,3]thiazolo[4,5-b]pyridine: <sup>1</sup>H NMR (CDCl3) δ 9.25 (s, 1H), 2.40 (s, 3H) .

Data Contradiction Analysis :
Discrepancies in herbicidal activity (e.g., 7b vs. 13b) are resolved by correlating substituent effects with weed species’ FAT enzyme isoforms. For example, ALOMY_R’s FAT structure may favor fluorophenyl binding, while LOLSS_R responds to bromine’s electron-withdrawing effects .

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